molecular formula C15H22O2 B065372 2-Methyl-2-adamantyl methacrylate CAS No. 177080-67-0

2-Methyl-2-adamantyl methacrylate

Cat. No. B065372
Key on ui cas rn: 177080-67-0
M. Wt: 234.33 g/mol
InChI Key: FDYDISGSYGFRJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07071352B2

Procedure details

For example, by conducting a reaction using, as the 2-alkyl-2-adamantanol, 2-methyl-2-adamantanol and, as the carboxylic acid compound, acrylic acid or methacrylic acid, there is obtained 2-methyl-2-adamantyl acrylate or 2-methyl-2-adamantyl methacrylate.
[Compound]
Name
2-alkyl-2-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([OH:12])[CH:9]2[CH2:10][CH:5]3[CH2:6][CH:7]([CH2:11][CH:3]1[CH2:4]3)[CH2:8]2.[C:13](O)(=[O:16])[CH:14]=[CH2:15].[C:18]([OH:23])(=[O:22])[C:19]([CH3:21])=[CH2:20]>>[C:13]([O:12][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:16])[CH:14]=[CH2:15].[C:18]([O:23][C:2]1([CH3:1])[CH:3]2[CH2:11][CH:7]3[CH2:6][CH:5]([CH2:10][CH:9]1[CH2:8]3)[CH2:4]2)(=[O:22])[C:19]([CH3:21])=[CH2:20]

Inputs

Step One
Name
2-alkyl-2-adamantanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CC3CC(CC1C3)C2)O
Step Three
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OC1(C2CC3CC(CC1C3)C2)C
Name
Type
product
Smiles
C(C(=C)C)(=O)OC1(C2CC3CC(CC1C3)C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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